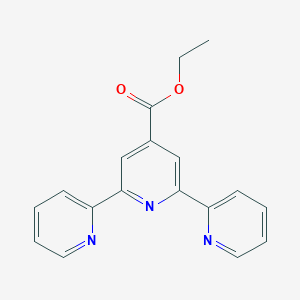

Ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

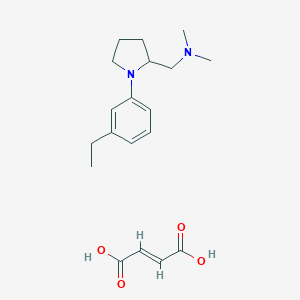

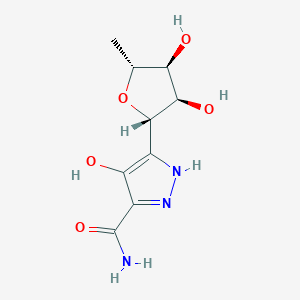

Ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate is a chemical compound with the molecular formula C18H15N3O2 . It is available for purchase from various chemical suppliers.

Molecular Structure Analysis

The molecular structure of Ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate consists of a pyridine ring attached to two other pyridine rings and an ethyl ester group . The molecular weight of this compound is 305.3 g/mol.科学的研究の応用

Light-Emitting and Photovoltaic Materials

Terpyridine-containing π-conjugated polymers have been used in light-emitting and photovoltaic materials . When coordinated with metal ions, terpyridine exhibits immense potential for the synthesis of metallo-supramolecular or metallo-polymer materials .

Opto-Electronic Devices

Supramolecular materials based on metal ion complexes of 2,2’:6’,2’'-terpyridine derivatives have found applications in opto-electronic devices . These materials are used in devices that can convert light to electricity or electricity to light .

Photochemical Molecular Devices

The complexes of 2,2’:6’,2’'-terpyridine derivatives are used for the construction of photochemical molecular devices . These devices can control and utilize the properties of light.

Asymmetric Catalysis

Ethyl 2,2’:6’,2’‘-terpyridine-4’-carboxylate is utilized in the synthesis of chiral derivatives for asymmetric catalysis . Asymmetric catalysis is a process that can produce chiral molecules, which are key in many biological processes.

Oxidation of Alcohols

The complexes of 2,2’:6’,2’'-terpyridine derivatives are employed in the oxidation of alcohols . This is a key process in organic chemistry and industrial applications.

Carbonylation of Aromatic Compounds

These complexes are also used in the carbonylation of aromatic compounds . Carbonylation is a process that introduces a carbonyl group into a molecule.

Oxygen-Binding Molecules

2,2’:6’,2’'-terpyridine derivatives are used as oxygen-binding molecules . These molecules can reversibly bind to oxygen, which is crucial in many biological and industrial processes.

Anti-Fibrotic Activities

Some derivatives of 2,2’:6’,2’'-terpyridine have shown better anti-fibrotic activities than some existing drugs . These compounds inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .

作用機序

Target of Action

Ethyl [2,2’:6’,2’‘-terpyridine]-4’-carboxylate, also known as Ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate or ETHYL 2,2/‘:6/’,2/‘/’-TERPYRIDINE-4/'-CARBOXYLATE, is a derivative of terpyridine . Terpyridine is a tridentate ligand , meaning it can bind to metal ions at three points, forming two adjacent 5-membered MN2C2 chelate rings . This makes it a key player in coordination chemistry .

Mode of Action

The compound’s mode of action is primarily through its interaction with metal ions. As a ligand, it forms complexes with most transition metal ions . The formation of these complexes can lead to changes in the properties of the metal ions, including their oxidation states .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific metal ions it interacts with. Terpyridine complexes exhibit characteristic optical and electrochemical properties, including metal-to-ligand charge transfer (MLCT) in the visible region, reversible reduction and oxidation, and fairly intense luminescence . These properties can have various effects on biochemical pathways, particularly those involving electron transfer.

Pharmacokinetics

Terpyridine is a white solid that is soluble in most organic solvents , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

特性

IUPAC Name |

ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c1-2-23-18(22)13-11-16(14-7-3-5-9-19-14)21-17(12-13)15-8-4-6-10-20-15/h3-12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUKWHIHLXNYAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376419 |

Source

|

| Record name | Ethyl [1~2~,2~2~:2~6~,3~2~-terpyridine]-2~4~-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate | |

CAS RN |

148332-31-4 |

Source

|

| Record name | Ethyl [1~2~,2~2~:2~6~,3~2~-terpyridine]-2~4~-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B114781.png)

![4-[10-(Acryloyloxy)decyloxy]benzoic acid](/img/structure/B114792.png)

![[(Z)-4-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-3-[[(E)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-(pyridine-3-carbonyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] pyridine-3-carboxylate](/img/structure/B114806.png)